N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine
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Overview
Description
N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine is a heterocyclic compound that contains both triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Triazole to the Pyridine Ring: The triazole moiety is then attached to the pyridine ring via a nucleophilic substitution reaction, where the triazole acts as a nucleophile and the pyridine ring as an electrophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable fluorinating agent such as is used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antifungal and antibacterial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine
- N-[(2-ethyltriazol-4-yl)methyl]-4-fluoropyridin-2-amine
- N-[(2-ethyltriazol-4-yl)methyl]-3-chloropyridin-2-amine
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine is unique due to the presence of both the triazole and fluoropyridine moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5/c1-2-16-14-7-8(15-16)6-13-10-9(11)4-3-5-12-10/h3-5,7H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSKFGQPRLFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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